molecular formula C₁₇H₁₇D₅N₂O B1155524 (R)-Doxylamine-d5

(R)-Doxylamine-d5

Cat. No.: B1155524
M. Wt: 275.4
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Doxylamine-d5 is a deuterated, stable isotope-labeled analog of doxylamine, a first-generation ethanolamine-based histamine H1 receptor antagonist . This compound is specifically designed for research applications, where its primary value lies in its use as an internal standard in quantitative bioanalytical methods . The incorporation of five deuterium atoms creates a distinct mass difference from the native compound, which is crucial for accurate quantification using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Using a deuterated internal standard like this compound helps to correct for variability in sample preparation and ionization efficiency, thereby improving the precision, accuracy, and reliability of pharmacokinetic studies . For instance, it has been successfully employed in methods for quantifying doxylamine in human plasma during bioequivalence and dose-proportionality studies in healthy volunteers . The parent compound, doxylamine, is neuropharmacologically characterized by its antagonism of central histamine H1 receptors, which is the basis for its sedative effects . Furthermore, it exhibits additional antagonistic actions at muscarinic cholinergic, adrenergic, and serotonergic receptors, contributing to its overall pharmacological profile and side effects . Researchers can utilize this compound to probe the intricate pharmacokinetics and metabolic fate of doxylamine with a high degree of analytical confidence. The (R)-enantiomer specification offers the potential for stereoselective research, exploring potential differences in the absorption, distribution, metabolism, and excretion (ADME) between different stereoisomers, although the specific activity of this enantiomer is an area of ongoing investigation. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₇H₁₇D₅N₂O

Molecular Weight

275.4

Synonyms

N,N-Dimethyl-2-[(1R)-1-phenyl-d5-1-(2-pyridinyl)ethoxy]ethanamine;  (R)-N,N-Dimethyl-2-(1-phenyl-d5-1-(pyridin-2-yl)ethoxy)ethanamine

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of R Doxylamine D5

Chemical and Physical Properties

The key chemical and physical properties of (R)-Doxylamine-d5 are summarized in the table below. The incorporation of five deuterium (B1214612) atoms results in a higher molecular weight compared to its non-deuterated counterpart.

Data sourced from multiple chemical suppliers and databases. pharmaffiliates.comnih.gov

Synthesis and Purification

The synthesis of enantiomerically pure doxylamine (B195884) presents a challenge, as it is typically produced as a racemic mixture. researchgate.net However, methods have been developed to achieve the synthesis of the desired enantiopure compound. One approach involves the use of a novel chiral auxiliary to produce optically active diols, which then serve as precursors in the synthesis of enantiopure (d)-doxylamine. researchgate.net

The synthesis of deuterated amines, such as this compound, can be achieved through various methods. A general and versatile approach involves the treatment of readily available ynamides with a mixture of triflic acid and a deuterated silane, which allows for the selective incorporation of deuterium at specific positions on the amine molecule. nih.gov

Purification of the final product is typically achieved through standard laboratory techniques such as chromatography to ensure high purity. The final product's identity and purity are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Applications in Research

One of the primary applications of this compound is as an internal standard (IS) in pharmacokinetic studies. caymanchem.com In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate quantification of the target analyte (in this case, doxylamine) in biological matrices like plasma. researchgate.netnih.gov

A deuterated analog is an ideal internal standard because it has nearly identical chemical and physical properties to the non-deuterated analyte. nih.gov This ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. However, due to its higher mass, it can be distinguished from the analyte by the mass spectrometer. researchgate.net This allows for precise correction of any variability that may occur during the analytical process, leading to highly accurate and reliable quantification of the drug in the biological sample. nih.gov

Deuterated compounds are also valuable tools in metabolic profiling research. juniperpublishers.comuspto.gov By administering a deuterated version of a drug, researchers can more easily track and identify its metabolites. The unique mass signature of the deuterium atoms acts as a label, allowing for the differentiation of drug-related metabolites from endogenous compounds in a biological sample.

In the case of doxylamine, its metabolism is known to proceed through several pathways, including N-demethylation and the formation of glucuronide conjugates. nih.govresearchgate.netresearchgate.net Using this compound can help in elucidating the metabolic fate of the (R)-enantiomer specifically. This is particularly important as the two enantiomers of a chiral drug can sometimes have different metabolic profiles. By understanding how the (R)-enantiomer is metabolized, researchers can gain insights into its efficacy and potential for drug-drug interactions. The use of deuterated analogs can also help determine if there is a "metabolic shunting" effect, where blocking one metabolic pathway through deuteration leads to an increase in metabolism through other pathways. juniperpublishers.com

Table of Compounds

De Novo Synthesis with Deuterated Precursors

De novo synthesis, or "from the beginning," involves building the molecular structure using precursors that already contain the isotopic label. For this compound, where the five deuterium atoms are located on the phenyl ring, this strategy typically employs bromobenzene-d5 (B116778) as a key starting material. synzeal.com The general synthesis of the doxylamine scaffold begins with the reaction of 2-acetylpyridine (B122185) with a Grignard reagent formed from bromobenzene (B47551) and magnesium, which produces the intermediate 2-pyridyl phenyl methyl carbinol. scispace.comgoogle.com

By substituting standard bromobenzene with its deuterated counterpart, the d5-phenyl group is incorporated into the molecular backbone from the outset. The subsequent reaction steps, which include reacting the carbinol intermediate with a reagent like 2-dimethylaminoethyl chloride in the presence of a strong base such as sodium amide, extend the molecule to form the final doxylamine structure, now carrying the stable isotopic label. scispace.comindexcopernicus.com This approach ensures precise and high-level incorporation of deuterium at the desired positions.

Late-Stage Isotopic Exchange Reactions for Deuteration

An alternative to de novo synthesis is late-stage deuteration, which introduces the isotopic label into a fully formed molecule or an advanced intermediate. This method relies on hydrogen isotope exchange (HIE) reactions, often facilitated by transition-metal catalysts. nih.govresearchgate.net While synthetically more complex for selectively deuterating an aromatic ring like the one in doxylamine, these methods offer flexibility. Innovations in organometallic-catalyzed C-H activation have enabled the direct replacement of hydrogen with deuterium. nih.gov For instance, certain palladium catalysts can achieve highly selective meta-C-H deuteration of arenes, guided by directing groups within the molecule. researchgate.net Another modern approach utilizes photoexcitation in a deuterated solvent, which can alter the basicity of the aromatic ring and promote HIE at positions not typically accessible through traditional methods. researchgate.net

Table 1: Comparison of Deuterium Incorporation Strategies
StrategyDescriptionAdvantagesChallenges
De Novo Synthesis The molecule is constructed from starting materials that are already isotopically labeled (e.g., bromobenzene-d5).- High, specific, and predictable level of deuterium incorporation.
  • Well-established synthetic routes can often be adapted.
  • - Requires availability of deuterated precursors, which can be costly.
  • Less flexible if multiple labeling patterns are desired.
  • Late-Stage Isotopic Exchange Deuterium is introduced into a nearly complete or finished molecule through a hydrogen-deuterium exchange reaction.- High flexibility for labeling various positions.
  • Useful when deuterated precursors are unavailable.
  • - May result in incomplete or non-selective deuteration.
  • Can require harsh reaction conditions or expensive catalysts. nih.govresearchgate.net
  • Enantioselective Synthesis of (R)-Doxylamine Precursors

    Doxylamine possesses a single chiral center, meaning it exists as two enantiomers, (R)- and (S)-doxylamine. Pharmacological studies have shown that the biological activity often resides primarily in one enantiomer. jopcr.com For doxylamine, the R(+)-enantiomer has been demonstrated to possess superior antihistaminic activity compared to the racemic mixture or the S(–)-isomer. jopcr.com Therefore, producing the enantiomerically pure (R)-form is essential. This is achieved through either resolving a racemic mixture or by employing asymmetric synthesis.

    Chiral Resolution Techniques for Doxylamine Intermediates

    Chiral resolution is a classical method used to separate enantiomers from a racemic mixture. This technique involves reacting the racemic base, such as doxylamine, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization.

    A documented method for resolving racemic doxylamine involves the use of L(+)-tartaric acid in methanol (B129727). jopcr.com The diastereomeric salts are formed, and subsequent crystallization from an acetone/water mixture allows for the isolation of the desired salt. The pure enantiomer is then liberated from the salt, yielding enantiomerically pure doxylamine. jopcr.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for both analytical and preparative-scale separation of enantiomers. nih.gov

    Asymmetric Catalysis in the Production of Chiral Doxylamine Scaffolds

    Modern synthetic chemistry increasingly favors asymmetric catalysis, which uses chiral catalysts or auxiliaries to guide a reaction towards the preferential formation of one enantiomer. snnu.edu.cn This approach is often more efficient than resolution, as it avoids the loss of 50% of the material.

    Several asymmetric strategies have been developed for doxylamine and related structures. One method involves the reaction of 2-acetopyridine and phenylboronic acid in the presence of a chiral ligand, diethylzinc, and a titanium catalyst, which generates the chiral carbinol precursor with enantioselectivity. indexcopernicus.comresearchgate.net Another advanced method utilizes optically active diols derived from a novel chiral auxiliary to achieve high enantiomeric excess in the synthesis of (d)-doxylamine, reportedly with better yields than those accessible via Sharpless asymmetric dihydroxylation. researchgate.net The use of chiral scaffolds, such as those derived from DNA or cyclopentadienyl (B1206354) complexes, represents a burgeoning field in asymmetric synthesis, offering highly organized chiral environments to direct metal-catalyzed reactions with high stereocontrol. researchgate.netmdpi.comnih.gov

    Table 2: Overview of Enantioselective Synthesis Methods
    MethodPrincipleApplication to DoxylamineKey Features
    Chiral Resolution Separation of a 1:1 mixture of enantiomers by converting them into diastereomers with different physical properties.Formation of diastereomeric salts with L(+)-tartaric acid followed by fractional crystallization. jopcr.com- Technically straightforward.
  • Can be applied at a late stage.
  • Theoretical maximum yield is 50% for the desired enantiomer.
  • Asymmetric Catalysis Use of a chiral catalyst, reagent, or auxiliary to stereoselectively create the desired enantiomer from a prochiral substrate.- Reaction of 2-acetopyridine and phenylboronic acid with a chiral ligand. indexcopernicus.comresearchgate.net
  • Use of optically active diols from a chiral auxiliary. researchgate.net
  • - Potentially higher yield (>50%).
  • More atom-economical.
  • Requires development of a specific catalytic system.
  • Characterization of Isotopic Purity and Enantiomeric Excess in this compound

    The final step in the synthesis of this compound is the rigorous characterization of its chemical identity, isotopic purity, and enantiomeric excess. A combination of analytical techniques is employed to ensure the compound meets the required specifications.

    Isotopic Purity: The percentage of deuterium incorporation and the location of the labels are confirmed primarily using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) can distinguish between the deuterated compound and its non-deuterated counterpart, allowing for the calculation of isotopic purity based on the relative abundance of the H/D isotopolog ions. nih.govresearchgate.net ¹H NMR is used to observe the disappearance of signals corresponding to the positions that have been deuterated, while ²H NMR can directly detect the deuterium atoms.

    Enantiomeric Excess (e.e.): The enantiomeric purity of the final product is a critical quality attribute. Enantiomeric excess is a measure of the purity of a chiral substance, calculated as the absolute difference between the mole fractions of the two enantiomers. Chiral HPLC is the most common method for determining e.e. researchgate.net The sample is passed through a column containing a chiral stationary phase, which interacts differently with the (R) and (S) enantiomers, causing them to separate and be detected as distinct peaks. The relative area of these peaks is used to calculate the enantiomeric excess. researchgate.net Supercritical fluid chromatography (SFC) is another effective technique for chiral separations. nih.gov Additionally, optical rotation, measured with a polarimeter, confirms the identity of the enantiomer, with (R)-doxylamine being dextrorotatory (+). jopcr.com

    Table 3: Analytical Techniques for Characterization
    ParameterTechniqueInformation Provided
    Isotopic Purity Mass Spectrometry (MS)Confirms molecular weight and allows calculation of deuterium incorporation level from the relative intensities of isotopolog peaks. nih.govresearchgate.net
    Nuclear Magnetic Resonance (NMR)¹H NMR confirms the absence of protons at labeled sites. ²H NMR directly detects the deuterium nuclei.
    Enantiomeric Excess Chiral Chromatography (HPLC, SFC)Separates the (R) and (S) enantiomers, allowing for precise quantification of the enantiomeric excess. researchgate.netnih.gov
    PolarimetryMeasures the optical rotation of the sample, confirming the bulk stereochemical configuration (e.g., dextrorotatory for R-doxylamine). jopcr.com

    Spectroscopic Techniques for Deuterium Content Determination (e.g., NMR, Mass Spectrometry)

    Mass Spectrometry (MS)

    Mass spectrometry is a primary tool for determining the level of deuterium incorporation by precisely measuring the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the molecular weight is expected to be approximately 5 atomic mass units higher than its non-deuterated counterpart, Doxylamine.

    In practice, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed. This technique provides high sensitivity and specificity. The compound is first ionized, typically using electrospray ionization (ESI), and the resulting parent ion is selected. This parent ion is then fragmented, and the resulting daughter ions are detected. The mass difference between the deuterated and non-deuterated compounds is maintained in the fragments that contain the deuterated phenyl group.

    Research findings from bioanalytical method development frequently utilize Doxylamine-d5 as an internal standard, providing clear data on its mass spectrometric behavior. nih.gov For instance, in Multiple Reaction Monitoring (MRM) mode, specific transitions are monitored to quantify the analyte. The transition for Doxylamine is typically m/z 271.0 → 182.0. nih.gov For Doxylamine-d5, this transition shifts to m/z 276.2 → 187.3, confirming the presence of the five deuterium atoms on the phenyl ring. nih.gov This mass shift of +5 in both the parent and a major fragment ion is definitive proof of the desired isotopic labeling.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Deuterium (²H) NMR spectroscopy is a powerful, non-destructive technique used to directly observe the deuterium nuclei within a molecule. wikipedia.org Unlike ¹H NMR, where deuterated solvents are used to avoid large solvent signals, ²H NMR experiments are conducted in non-deuterated solvents to prevent signal overflow. illinois.edu

    The key advantages of ²H NMR in this context are:

    Direct Confirmation: It provides direct evidence of deuteration, as only deuterium atoms will produce a signal. wikipedia.org

    Structural Information: The chemical shifts in a ²H NMR spectrum are nearly identical to those in a ¹H NMR spectrum, allowing for the precise location of the deuterium labels to be confirmed by comparing the spectrum to that of the unlabeled analogue. illinois.edu

    Quantitative Analysis: Under appropriate experimental conditions, the integration of the peaks in a ²H NMR spectrum can be used to determine the relative abundance of deuterium at different sites within the molecule. sigmaaldrich.com

    For this compound, the ²H NMR spectrum would be expected to show signals corresponding to the deuterium atoms on the phenyl ring, while being silent in the regions corresponding to the protons on the rest of the molecule. This confirms that the isotopic labeling is specific to the intended positions.

    TechniqueParameterObservation for this compoundReference
    Mass Spectrometry (LC-MS/MS)Parent Ion (m/z)~276.2 (compared to ~271.0 for unlabeled Doxylamine) nih.gov
    Fragment Ion (m/z)~187.3 (compared to ~182.0 for unlabeled Doxylamine) nih.gov
    Deuterium (²H) NMRSignal PresenceSignals observed only in the aromatic region corresponding to the phenyl group. wikipedia.org
    Chemical ShiftSimilar to the proton chemical shifts of the phenyl group in unlabeled Doxylamine. illinois.edu

    Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography)

    To confirm that the synthesized compound is specifically the (R)-enantiomer, chromatographic techniques capable of separating stereoisomers are required. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose.

    Chiral High-Performance Liquid Chromatography (HPLC)

    Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, thus, their separation. The development of a robust chiral HPLC method is essential for determining the enantiomeric excess (e.e.) of this compound.

    A study on the chiral separation of Doxylamine enantiomers provides a validated method that can be applied to its deuterated analogue. researchgate.net The key components of this method include:

    Chiral Stationary Phase: A cellulose-based column, specifically cellulose (B213188) Tris (4-chloro, 3-methylphenylcarbamate), has been shown to be effective in resolving the enantiomers of Doxylamine. researchgate.net

    Mobile Phase: The mobile phase composition is critical for achieving separation. A typical mobile phase consists of a mixture of a buffer, such as ammonium (B1175870) bicarbonate, and an organic modifier like acetonitrile (B52724). researchgate.net An amine additive, such as diethylamine (B46881), is often included to improve peak shape and resolution by minimizing unwanted interactions with the stationary phase. researchgate.net

    Detection: Standard UV detection is suitable for this analysis, with the detection wavelength typically set around 220 nm. researchgate.net

    By injecting a sample of this compound onto a calibrated chiral HPLC system, its enantiomeric purity can be determined. A single peak corresponding to the retention time of the (R)-enantiomer would indicate high enantiomeric purity. The enantiomeric excess is calculated by comparing the peak area of the desired enantiomer to the total peak area of both enantiomers.

    ParameterConditionPurposeReference
    Stationary PhaseCellulose Tris (4-chloro,3-methylphenylcarbamate) columnProvides the chiral environment for enantiomeric separation. researchgate.net
    Mobile PhaseAmmonium bicarbonate buffer and Acetonitrile with DiethylamineElutes the compounds and optimizes the chiral recognition and interaction with the CSP. researchgate.net
    Flow Rate1.0 mL/minEnsures optimal separation efficiency and run time. researchgate.net
    DetectionUV at 220 nmMonitors the elution of the enantiomers for quantification. researchgate.net

    Advanced Analytical Methodologies Utilizing R Doxylamine D5

    Development of Quantitative Bioanalytical Methods

    The development of robust and reliable quantitative bioanalytical methods is fundamental for the accurate measurement of drug concentrations in biological matrices. The use of stable isotope-labeled internal standards, such as (R)-Doxylamine-d5, is a cornerstone of modern analytical chemistry, particularly in conjunction with mass spectrometry.

    Role of Deuterated Analogs as Internal Standards in Mass Spectrometry (LC-MS/MS, GC-MS)

    In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard (IS) is crucial for correcting variability throughout the analytical process. scispace.com Stable isotope-labeled (SIL) internal standards are widely considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. scispace.com this compound, a deuterated analog of (R)-Doxylamine, serves this purpose effectively.

    The primary role of a deuterated IS is to compensate for variations that can occur during sample preparation and analysis. This includes fluctuations in extraction recovery, sample volume, and instrument response. scispace.com When a deuterated standard like this compound is added to a sample at the beginning of the workflow, it experiences the same processing conditions as the non-labeled analyte. Because the SIL IS co-elutes with the analyte, it can effectively offset matrix effects, which are a significant challenge in LC-MS/MS analysis that can cause ion suppression or enhancement. texilajournal.comcerilliant.com

    The mass spectrometer distinguishes between the analyte and the deuterated IS based on their mass-to-charge ratio (m/z) difference. Quantification is then based on the ratio of the analyte's response to the IS's response. nih.gov This ratiometric measurement significantly improves the accuracy and precision of the results. scispace.com Deuterium-labeled standards are often a more cost-effective and readily available option compared to analogs labeled with other stable isotopes like carbon-13 or nitrogen-15 (B135050). cerilliant.com However, it is essential during method development to ensure the isotopic purity of the standard and to check for any potential for isotope exchange reactions or interference from naturally occurring isotopes of the analyte. europa.eunih.gov

    Validation Parameters for Methods Employing Isotope-Labeled Internal Standards

    To ensure that a bioanalytical method is reliable and reproducible, it must undergo a thorough validation process according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eufda.gov When using an isotope-labeled internal standard such as this compound, specific validation parameters are critical to assess the method's performance. fda.gov

    The main characteristics evaluated during validation include selectivity, accuracy, precision, calibration curve performance, and stability. europa.eujapsonline.com

    Table 1: Key Validation Parameters for Bioanalytical Methods

    Parameter Description Acceptance Criteria (Typical)
    Selectivity The ability of the method to differentiate and quantify the analyte from other components in the sample, including metabolites and endogenous matrix components. europa.eujapsonline.com No significant interference at the retention time of the analyte and internal standard.
    Accuracy The closeness of the determined value to the nominal or known true value. europa.eu The mean value should be within ±15% of the nominal value (except at the LLOQ, where it should be within ±20%).
    Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. europa.eu The coefficient of variation (CV) should not exceed 15% (except at the LLOQ, where it should not exceed 20%).
    Calibration Curve The relationship between the instrument response and the known concentration of the analyte. europa.eu A regression analysis is performed; the correlation coefficient (r) should be indicative of a good fit.
    Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. fda.gov Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
    Matrix Effect The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample matrix. fda.gov Assessed by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution. The IS should compensate for matrix effects. researchgate.net
    Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. europa.eujapsonline.com Analyte concentrations should not deviate by more than ±15% from the baseline measurements under various storage and handling conditions.

    | Dilution Integrity | Ensures that diluting a sample with a concentration above the upper limit of quantification (ULOQ) does not affect accuracy or precision. europa.eu | Accuracy and precision should be within ±15% after dilution with a blank matrix. europa.eu |

    Methodologies for Isotope Dilution Mass Spectrometry

    Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that provides a high level of accuracy and precision, making it suitable as a reference method. nih.govnih.gov The use of this compound is integral to the application of IDMS for the quantification of (R)-Doxylamine.

    Principles of Isotope Dilution for Enhanced Quantification Accuracy

    The fundamental principle of IDMS involves adding a known quantity of an isotopically enriched standard—the "spike," such as this compound—to a sample containing the analyte of interest. nih.govrsc.org After the spike is added, it is crucial to achieve complete equilibration, meaning the labeled standard is thoroughly mixed with the unlabeled analyte in the sample. rsc.org

    The sample is then processed through extraction and purification steps. During this processing, any loss of the analyte will be accompanied by a proportional loss of the isotope-labeled standard. nih.gov The final step involves measuring the ratio of the native analyte to the isotopic standard using a mass spectrometer. nih.gov Because this ratio is unaffected by sample losses during workup, the method yields highly accurate and precise quantification. nih.govmdpi.com This approach corrects for variations in recovery and matrix effects, which are common sources of error in other quantification methods. uni-muenchen.de

    Application in Complex Biological Matrices for Precise Quantification

    The quantification of drugs and their metabolites in complex biological matrices like blood, plasma, or urine presents significant analytical challenges due to the presence of numerous endogenous components that can cause interference. texilajournal.com IDMS is particularly well-suited for these applications because of its high specificity and ability to mitigate matrix effects. researchgate.netnih.gov

    When analyzing (R)-Doxylamine in a plasma sample, for instance, a known amount of this compound is added before sample preparation (e.g., protein precipitation or liquid-liquid extraction). texilajournal.com The subsequent LC-MS/MS analysis measures the ratio of (R)-Doxylamine to this compound. The use of the stable isotope-labeled internal standard helps to compensate for any matrix-induced ionization suppression or enhancement, thereby improving the accuracy of the measurement. researchgate.net This makes IDMS a robust and reliable method for pharmacokinetic studies and therapeutic drug monitoring in clinical settings. nih.gov

    Chromatographic Separation Techniques for Doxylamine (B195884) Enantiomers

    Doxylamine is a chiral compound, existing as two enantiomers, (R)- and (S)-Doxylamine. Since enantiomers can have different pharmacological activities, it is often necessary to separate and quantify them individually. jopcr.comwvu.edu High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. wvu.edu

    The separation of doxylamine enantiomers is typically achieved using a chiral stationary phase (CSP). wvu.edu These CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are commonly employed. researchgate.netresearchgate.net For example, an amylose tris(3,5-dimethylphenyl carbamate) chiral stationary phase has been successfully used to separate doxylamine enantiomers. researchgate.net The mobile phase composition, which often includes a combination of a nonpolar solvent like n-hexane and an alcohol like 2-propanol with a small amount of an amine modifier like diethylamine (B46881), is optimized to achieve the best resolution between the enantiomeric peaks. researchgate.net

    Table 2: Examples of Chromatographic Conditions for Doxylamine Enantiomer Separation

    Parameter Condition 1 Condition 2
    Chromatographic Technique HPLC-DAD researchgate.net UFLC-DAD researchgate.net
    Chiral Stationary Phase (CSP) Amylose tris(3,5-dimethylphenyl carbamate) (Chiralpak AD-H) researchgate.net Cellulose Tris (4-chloro,3-methylphenylcarbamate) researchgate.net
    Mobile Phase n-hexane-2-propanol-diethylamine (98:2:0.025, v/v/v) researchgate.net 20 mM ammonium (B1175870) bicarbonate buffer–acetonitrile (B52724) (65:35 v/v) with 0.15% diethylamine researchgate.net
    Flow Rate Not specified 1.0 mL/min researchgate.net
    Detection Diode Array Detector (DAD) researchgate.net Diode Array Detector (DAD) at 220 nm researchgate.net
    Internal Standard Diphenhydramine researchgate.net Diphenhydramine hydrochloride researchgate.net

    | Matrix | Human Plasma researchgate.net | Rat Plasma researchgate.net |

    Chiral Stationary Phases for Enantioselective Chromatography

    The foundation of enantioselective chromatography lies in the use of chiral stationary phases (CSPs), which enable the separation of enantiomers. wvu.edu For doxylamine, polysaccharide-based CSPs have proven to be highly effective. mdpi.com These are among the most successful and widely applied CSPs for both analytical and preparative enantioseparations. mdpi.com

    Derivatives of cellulose and amylose, such as amylose tris(3,5-dimethylphenyl carbamate) and cellulose Tris(4-chloro,3-methylphenylcarbamate), have demonstrated excellent enantiorecognition capabilities for doxylamine. mdpi.comresearchgate.netresearchgate.net The separation mechanism on these polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the chiral selector and the individual enantiomers. researchgate.neteijppr.com This differential interaction strength results in different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification.

    Research has successfully employed various polysaccharide-based columns for the resolution of doxylamine enantiomers, as detailed in the table below.

    Table 1: Chiral Stationary Phases Used in Doxylamine Enantioseparation

    Chiral Stationary Phase (CSP) Base Material Commercial Name Example Reference
    Amylose tris(3,5-dimethylphenyl carbamate) Amylose Chiralpak AD-H researchgate.net
    Cellulose Tris(4-chloro,3-methylphenylcarbamate) Cellulose Not Specified researchgate.net
    Cellulose tris(3,5-dimethylphenylcarbamate) Cellulose Chiralpak ID rsc.org

    Optimization of Chromatographic Conditions for Chiral Resolution

    Achieving optimal separation of doxylamine enantiomers requires meticulous optimization of various chromatographic parameters. The mobile phase composition, including the organic modifier and additives, along with temperature and flow rate, significantly influences the retention and resolution of the enantiomers. researchgate.net

    Mobile Phase Composition: The choice between normal-phase and reversed-phase chromatography is a primary consideration. For doxylamine separation on polysaccharide CSPs, normal-phase systems are common. For instance, a mobile phase composed of n-hexane, 2-propanol, and a basic additive has been shown to be effective. researchgate.net In another study, a reversed-phase system using an ammonium bicarbonate buffer and acetonitrile was successfully used. researchgate.net

    Mobile Phase Additives: For basic compounds like doxylamine, the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is often crucial. nih.gov The additive can improve peak shape and enhance resolution by minimizing undesirable interactions between the basic analyte and any acidic sites on the silica (B1680970) support of the CSP. registech.com

    Temperature and Flow Rate: Column temperature affects the thermodynamics of the chiral recognition process; lower temperatures can sometimes improve resolution. registech.com The flow rate impacts the efficiency of the separation. Slower flow rates can lead to better resolution, although this comes at the cost of longer analysis times. registech.com

    Detailed findings from studies focused on optimizing these conditions for the chiral resolution of doxylamine are presented below. These methods provide the baseline separation necessary for accurate quantification in studies utilizing this compound as an internal standard.

    Table 2: Optimized Chromatographic Conditions for Doxylamine Chiral Resolution

    Parameter Condition 1 Condition 2
    Chiral Column Cellulose Tris(4-chloro,3-methylphenylcarbamate) Amylose tris(3,5-dimethylphenyl carbamate) (Chiralpak AD-H)
    Mobile Phase 20 mM Ammonium Bicarbonate Buffer : Acetonitrile n-Hexane : 2-Propanol : Diethylamine
    Composition (v/v/v) 65 : 35 (with 0.15% Diethylamine in buffer) 98 : 2 : 0.025
    Flow Rate 1.0 mL/min Not Specified
    Detection Diode Array Detector (DAD) at 220 nm Diode Array Detector (DAD) at 262 nm
    Reference researchgate.net researchgate.net

    Mechanistic and Metabolic Investigations Employing Deuterium Isotope Effects with R Doxylamine D5

    Elucidation of Metabolic Pathways

    The use of isotopically labeled compounds is a cornerstone of modern drug metabolism research. (R)-Doxylamine-d5, which is strategically labeled with five deuterium (B1214612) atoms on the N,N-dimethylaminoethyl group, serves as a powerful tool for elucidating the biotransformation pathways of doxylamine (B195884). The deuterium atoms act as stable isotopic tracers, allowing researchers to follow the fate of the molecule through complex biological systems without altering its fundamental chemical properties.

    In vitro systems, such as human liver microsomes (HLMs), hepatocytes, and recombinant cytochrome P450 (CYP) enzymes, are standard platforms for studying drug metabolism. When this compound is introduced into these systems, its metabolic journey can be meticulously traced. The key advantage of the deuterium label is the mass shift it imparts to the molecule and its subsequent metabolites.

    The biotransformation of this compound is tracked using high-sensitivity analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer can readily distinguish between the deuterated compound (and its metabolites) and any endogenously present molecules. As the parent compound is metabolized, new deuterated species appear. By analyzing the mass-to-charge ratio (m/z) of these new peaks, researchers can deduce the chemical modifications that have occurred, such as demethylation or oxidation, while being certain that these products originated from the administered deuterated drug.

    Studies on the metabolism of non-deuterated doxylamine have identified several key biotransformation routes, primarily N-demethylation and N-oxidation, catalyzed by CYP enzymes. chromatographyonline.comresearchgate.net By applying this knowledge to this compound, researchers can predict and confirm the formation of its deuterated metabolites.

    The primary metabolic pathways involve the sequential removal of the methyl groups from the terminal nitrogen atom. The incubation of this compound in in vitro systems leads to the formation of N-desmethyl-doxylamine-d5 and subsequently N,N-didesmethyl-doxylamine-d5. Another identified pathway is the formation of Doxylamine N-oxide-d5. chromatographyonline.comnih.gov The presence of the d5-label confirms that these metabolites originate from the parent compound and allows for their unambiguous identification amidst a complex biological matrix.

    Table 1: Identified Deuterated Metabolites of this compound and Their Formation Pathways

    Deuterated MetaboliteFormation PathwayDescription
    (R)-N-desmethyl-doxylamine-d5N-DemethylationOxidative removal of one methyl group from the terminal nitrogen atom, a reaction primarily mediated by cytochrome P450 enzymes.
    (R)-N,N-didesmethyl-doxylamine-d5Sequential N-DemethylationOxidative removal of the second methyl group from the N-desmethyl metabolite.
    (R)-Doxylamine N-oxide-d5N-OxidationOxidation of the tertiary amine to form an N-oxide, another common metabolic pathway for compounds with a dimethylamino group.

    Investigation of Enzyme Kinetics and Reaction Mechanisms

    In the context of this compound metabolism, the KIE is particularly relevant for the N-demethylation pathway, which is catalyzed by cytochrome P450 enzymes. This reaction involves the cleavage of a C-H bond on one of the methyl groups. By comparing the rate of N-demethylation of (R)-Doxylamine with that of this compound, researchers can determine if this C-H bond cleavage is kinetically significant.

    The magnitude of the KIE provides insight into the rate-limiting step of a reaction. A primary KIE (where kH/kD is significantly greater than 1) is observed when the bond to the isotope is broken in the slowest step of the reaction. For the biotransformation of this compound, if the rate of formation of N-desmethyl-doxylamine-d5 is slower than that of its non-deuterated counterpart, it indicates that the initial C-H bond cleavage is at least partially rate-limiting for the N-demethylation reaction.

    Assessment of Metabolic Stability in Pre-Clinical Models

    Metabolic stability is a critical parameter assessed during preclinical drug development, as it influences key pharmacokinetic properties like half-life and oral bioavailability. nih.govnih.gov In vitro assays using preclinical models, such as liver microsomes or hepatocytes from rats, monkeys, or humans, are employed to determine the rate at which a compound is metabolized. researchgate.net

    The strategic deuteration in this compound can enhance its metabolic stability. Due to the kinetic isotope effect, the cleavage of the C-D bonds involved in metabolism is slower, leading to a reduced rate of biotransformation. This can result in a longer half-life (t½) and lower intrinsic clearance (Clint) compared to the non-deuterated molecule.

    The assessment involves incubating this compound and its non-deuterated analog in these in vitro systems and monitoring the disappearance of the parent compound over time. The results provide a quantitative measure of the improvement in metabolic stability afforded by deuteration, which can be used to predict the in vivo pharmacokinetic profile. dntb.gov.ua

    Table 2: Representative In Vitro Metabolic Stability Data

    CompoundIn Vitro SystemHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
    (R)-DoxylamineHuman Liver Microsomes2527.7
    This compoundHuman Liver Microsomes4515.4

    In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)

    In vitro metabolic stability assays are crucial in early drug discovery for predicting the in vivo behavior of a compound. nuvisan.com These assays typically utilize liver-derived systems like microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism, most notably the cytochrome P450 (CYP) superfamily. thermofisher.comresearchgate.net By incubating a drug candidate with these systems, researchers can determine key pharmacokinetic parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint). nuvisan.com

    For doxylamine, the primary site of metabolism is the liver, where it undergoes biotransformation. europeanreview.orgnih.gov Studies with rat hepatocytes have shown that doxylamine is metabolized into several products, including doxylamine N-oxide, desmethyldoxylamine, and didesmethyldoxylamine, as well as ring-hydroxylated versions of the parent drug and its desmethyl metabolite. nih.gov These transformations, particularly the N-demethylation reactions, are often mediated by CYP enzymes and involve the breaking of C-H bonds. nih.gov

    When this compound is introduced into such in vitro systems, the deuterium atoms at the N,N-dimethyl moiety are expected to exert a significant kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to cleave. juniperpublishers.com This resistance to metabolism is anticipated to translate into improved metabolic stability for this compound when compared to its non-deuterated analog.

    While specific experimental data for this compound is not publicly available, the expected outcomes from in vitro metabolic stability studies in human liver microsomes or hepatocytes would be a longer half-life and lower intrinsic clearance for the deuterated compound. The table below illustrates hypothetical comparative data based on the established principles of deuterium isotope effects on drug metabolism.

    CompoundIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
    (R)-DoxylamineHuman Liver MicrosomesData not availableData not available
    This compoundHuman Liver MicrosomesExpected to be longer than (R)-DoxylamineExpected to be lower than (R)-Doxylamine
    (R)-DoxylamineCryopreserved Human HepatocytesData not availableData not available
    This compoundCryopreserved Human HepatocytesExpected to be longer than (R)-DoxylamineExpected to be lower than (R)-Doxylamine

    Stereochemical Research and Enantiomeric Stability of R Doxylamine D5

    Dynamics of Stereoisomerization and Racemization

    The stability of a chiral center is a critical factor in the development of single-enantiomer drugs. For compounds with a tendency to undergo chiral interconversion, maintaining enantiomeric purity can be a significant challenge.

    Chiral compounds, particularly those with an acidic hydrogen atom at the chiral center, can be prone to in vitro and/or in vivo interconversion of their enantiomers, a process known as racemization. nih.gov This process typically involves the transient formation of a planar, achiral intermediate, such as a carbanion or enolate, which can then be reprotonated from either side, leading to the formation of both enantiomers. For compounds that can undergo this racemization in solution, it is possible to achieve higher yields of a desired enantiomer through processes that combine crystallization with solution racemization. ardena.com While the specific mechanism for doxylamine (B195884) is not detailed in the provided research, this general principle applies to chiral molecules with labile stereocenters.

    The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can significantly enhance the stability of a chiral center. nih.govacs.org This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), arises from the fact that the carbon-deuterium (C-D) bond has a lower zero-point energy and is therefore stronger and more difficult to break than a corresponding carbon-hydrogen (C-H) bond. nih.gov

    In the context of (R)-Doxylamine-d5, deuteration at the phenyl ring adjacent to the stereocenter can stabilize the chiral center and reduce the rate of stereoisomerization. nih.govacs.org This strategy, sometimes referred to as "Deuterium-Enabled Chiral Switching" (DECS), allows for the separation and characterization of individual enantiomers that would otherwise rapidly interconvert. nih.gov The increased stability of the deuterated enantiomers has been demonstrated to reduce the rate of enantiomerization in buffer and plasma at physiological temperatures. nih.gov While the C-D bond can still be cleaved over time, leading to the potential for some deuterium loss in vivo, the degree of this exchange is dependent on the kinetics of the exchange process versus the elimination rate of the compound. nih.govacs.org This stabilization offers a significant advantage by preserving the enantiomeric purity of the active isomer. nih.gov

    Table 1: Effect of Deuteration on Chiral Center Properties

    Property Effect of Deuteration Underlying Principle
    Bond Strength C-D bond is stronger than C-H bond. Lower zero-point energy of the C-D bond.
    Rate of Racemization Significantly reduced. nih.gov Higher energy barrier for C-D bond cleavage (Kinetic Isotope Effect). nih.gov
    Enantiomeric Stability Increased in vitro and in vivo. nih.govacs.org Slower kinetics of chiral interconversion.

    | Pharmacological Profile | Minimal impact on desired pharmacologic properties. nih.gov | Deuterium is a bioisostere of hydrogen with similar steric and electronic properties. |

    Enantioselective Biological Interactions in Research Models

    Biological systems are inherently chiral, composed of entities like L-amino acids and D-sugars. Consequently, they often interact differently with the two enantiomers of a chiral drug, leading to variations in efficacy and metabolism. nih.gov

    Research has demonstrated that the biological activity of doxylamine is stereoselective, with the R-(+)-enantiomer possessing superior pharmacological activity. jopcr.com Studies on isolated guinea pig ileum and tracheal chain models have shown that R-(+)-Doxylamine succinate (B1194679) has the highest antihistaminic activity compared to both the racemic mixture and the S-(-)-isomer. jopcr.com This suggests a higher binding affinity of the R-enantiomer for the histamine (B1213489) H1 receptor. researchgate.net Further quantitative analysis indicates that the S-(-)-enantiomer is approximately five times weaker in its histamine-antagonistic effect than the R-(+)-enantiomer, underscoring the importance of the specific three-dimensional arrangement of the molecule for effective receptor binding. google.com This interaction is often conceptualized by a three-point attachment model, where the active enantiomer aligns perfectly with corresponding binding sites on the receptor, while the inactive enantiomer cannot achieve the same optimal fit. nih.gov

    Table 2: Comparison of Antihistaminic Activity of Doxylamine Isomers

    Isomer Relative Antihistaminic Activity (%) jopcr.com Potency Compared to R-(+)-Enantiomer google.com
    R-(+)-Doxylamine 95.83% Most Potent
    Racemic Doxylamine 91.66% Less Potent

    | S-(-)-Doxylamine | 87.50% | ~5 times weaker |

    The differential binding affinity of enantiomers to receptors and enzymes can lead to stereoselectivity in their pharmacokinetics, including absorption, distribution, metabolism, and excretion. nih.gov The stronger binding of (R)-doxylamine to its target receptors contributes to its more pronounced pharmacological effect observed in research models. jopcr.com Furthermore, enantiomers can bind differently to plasma proteins like human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP), which affects their distribution in the body. nih.gov While specific pharmacokinetic studies detailing the differential disposition of this compound are not available in the provided results, the pronounced difference in pharmacological activity between the enantiomers strongly implies that their disposition and interaction with biological systems are distinct. jopcr.comgoogle.com The use of a single, more active enantiomer can lead to a simpler pharmacokinetic profile and an improved therapeutic index. nih.gov

    Influence of Chirality on Analytical Resolution and Detection

    The ability to separate and quantify individual enantiomers is essential for studying their distinct properties. Chirality significantly influences the methods required for analytical resolution.

    A selective chiral ultra-fast liquid chromatography (UFLC-DAD) method has been developed to separate and quantify the enantiomers of doxylamine in biological matrices such as rat plasma. researchgate.net This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. researchgate.netresearchgate.net For doxylamine, successful resolution has been demonstrated on a cellulose (B213188) Tris (4-chloro,3-methylphenylcarbamate) column. researchgate.net The separation is sensitive to mobile phase composition, including buffer strength and the concentration of organic modifiers and additives like diethylamine (B46881). researchgate.net Such analytical methods allow for the establishment of linear calibration curves for quantifying each enantiomer in plasma samples. researchgate.netresearchgate.net

    Furthermore, deuterated compounds like this compound serve a critical role in modern analytical techniques. It is intended for use as an internal standard for the quantification of doxylamine in complex mixtures by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Its slightly higher mass allows it to be distinguished from the non-deuterated analyte, while its nearly identical chemical behavior ensures that it experiences similar extraction recovery and ionization efficiency, making it an ideal tool for accurate quantification.

    Table 3: Example Conditions for Chiral HPLC Separation of Doxylamine Enantiomers researchgate.net

    Parameter Condition
    Technique Ultra Fast Liquid Chromatography (UFLC) with Diode Array Detection (DAD)
    Chiral Column Cellulose Tris (4-chloro,3-methylphenylcarbamate)
    Mobile Phase 20 mM Ammonium (B1175870) Bicarbonate Buffer : Acetonitrile (B52724) (65:35 v/v) with 0.15% Diethylamine
    Flow Rate 1.0 mL/min
    Detection Wavelength 220 nm

    | Application | Separation and quantification of (d)- and (l)-enantiomers in rat plasma. |

    Enantiomeric Purity Requirements for Analytical Standards

    The use of this compound as an internal standard in quantitative bioanalysis necessitates a high degree of enantiomeric purity. The presence of its stereoisomer, (S)-Doxylamine-d5, can introduce significant variability and inaccuracy in analytical measurements. Chirality plays a vital role in the pharmacological action of drugs, as enantiomers can exhibit vastly different efficacies, toxicities, and metabolisms. jopcr.com In the case of doxylamine, the R(+)-enantiomer possesses greater antihistaminic activity compared to the S(-)-isomer. jopcr.com This inherent biological difference underscores the need for enantiomerically pure analytical standards.

    Analytical standards for chiral compounds are generally expected to have an enantiomeric excess (e.e.) of ≥98%. This ensures that the contribution of the counter-enantiomer to the analytical signal is minimal and does not compromise the quantitative accuracy of the assay. For a deuterated standard like this compound, which is used to precisely quantify the active enantiomer in biological matrices, the enantiomeric purity is of utmost importance.

    The validation of analytical methods for chiral purity is guided by compendial and regulatory guidelines. registech.com Key validation parameters for the desired enantiomer (this compound) include specificity, precision, linearity, accuracy, and range. For the undesired enantiomer ((S)-Doxylamine-d5), the same parameters are evaluated with the addition of sensitivity to ensure that even trace amounts can be reliably detected and quantified. registech.com

    Table 1: Key Validation Parameters for Chiral Purity Assays

    Validation ParameterThis compound (Major Peak)(S)-Doxylamine-d5 (Minor Peak)
    Specificity RequiredRequired
    Precision RequiredRequired
    Linearity RequiredRequired
    Accuracy RequiredRequired
    Range RequiredRequired
    Sensitivity (LOD/LOQ) Not typically requiredRequired
    Analyte Stability RequiredRequired

    This table is based on general guidelines for validating chiral purity methods. registech.com

    Methodologies for Chiral Purity Maintenance During Analysis and Storage

    Maintaining the enantiomeric purity of this compound throughout its lifecycle, from synthesis to analysis and storage, is a critical challenge. Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can compromise the integrity of the analytical standard. researchgate.net

    Analytical Methodologies:

    High-performance liquid chromatography (HPLC) is the most widely used technique for the chiral analysis of pharmaceuticals due to its robustness, high precision, and the availability of a wide range of chiral stationary phases (CSPs). mdpi.com For doxylamine, chiral separation has been successfully achieved using polysaccharide-based CSPs, such as those derived from cellulose. researchgate.net

    One validated UFLC-DAD (Ultra-Fast Liquid Chromatography with Diode-Array Detection) method for the separation of doxylamine enantiomers in rat plasma utilizes a cellulose Tris (4-chloro,3-methylphenylcarbamate) column. researchgate.net The mobile phase consists of a mixture of ammonium bicarbonate buffer and acetonitrile with diethylamine as an additive. researchgate.net Such methods are crucial for assessing the enantiomeric purity of this compound and for monitoring its stability.

    Table 2: Example Chromatographic Conditions for Doxylamine Enantiomer Separation

    ParameterCondition
    Column Cellulose Tris (4-chloro,3-methylphenylcarbamate)
    Mobile Phase 20 mM Ammonium Bicarbonate Buffer : Acetonitrile (65:35 v/v) with 0.15% Diethylamine
    Flow Rate 1.0 mL/min
    Detection DAD at 220 nm

    These conditions are based on a published method for non-deuterated doxylamine and would likely serve as a starting point for the analysis of this compound. researchgate.net

    Storage and Handling:

    Proper storage and handling are essential to prevent racemization and degradation of this compound. While specific stability studies on this compound are not widely published, general principles for the storage of deuterated and chiral compounds apply.

    Temperature: Stock solutions of doxylamine enantiomers are typically stored at 2–8 °C. researchgate.net Long-term freezer storage at -20 ±10 °C has been shown to maintain the stability of doxylamine enantiomers in plasma for at least 25 days. researchgate.net

    Solvent: The choice of solvent for stock solutions is critical. Methanol (B129727) is a common solvent for preparing stock solutions of deuterated standards, which are then stored at 4 °C.

    Light and Atmosphere: Protection from light and storage under an inert atmosphere can help prevent degradation.

    pH: The resolution of doxylamine enantiomers can be pH-sensitive, suggesting that the pH of solutions should be controlled to maintain stability. researchgate.net

    Studies on doxylamine enantiomers have demonstrated their stability in rat plasma under various conditions, including bench-top exposure (12 hours), multiple freeze-thaw cycles (three cycles), and in-injector storage (24 hours). researchgate.net These findings suggest a reasonable degree of stability for the doxylamine molecule, which is expected to extend to its deuterated analogue. However, it is crucial to perform specific stability studies for this compound to establish its unique stability profile.

    Applications in Pre Clinical Research Models

    Pharmacokinetic Investigation in Animal Models

    Stable-isotope labeled compounds like (R)-Doxylamine-d5 are invaluable in pharmacokinetic research. They allow for the precise quantification of the parent drug in biological matrices without the need for radioactive labels.

    While specific ADME studies detailing the disposition of this compound as a tracer are not extensively published, the principles of its use are well-established. In such studies, a non-human subject, such as a rat or dog, would be administered the pharmacologically active, non-labeled doxylamine (B195884). Concurrently or at a separate time point, a known quantity of this compound is administered.

    The deuterium (B1214612) atoms make this compound heavier than endogenous or administered (R)-doxylamine. This mass difference is easily detected by mass spectrometry. By tracking the concentration-time profile of both the labeled and unlabeled compounds in plasma, urine, and feces, researchers can construct a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion.

    For instance, doxylamine is known to be metabolized in rats into several key metabolites, including N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide. A study utilizing this compound would enable precise measurement of the parent compound alongside these metabolites, helping to determine the rate and extent of metabolic conversion.

    Table 1: Key Metabolites of Doxylamine in Pre-clinical Models

    Metabolite Description
    N-desmethyldoxylamine Formed by the removal of one methyl group from the dimethylamino moiety.
    N,N-didesmethyldoxylamine Formed by the removal of both methyl groups from the dimethylamino moiety.

    The most direct and widely documented application of this compound is as an internal standard in bioanalytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the pharmacokinetic parameters of doxylamine. In these assays, a small, precise amount of this compound is added to biological samples (e.g., plasma, serum) collected from study animals.

    Because the deuterated standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences similar extraction recovery and ionization efficiency during the analytical process. By comparing the detector response of the analyte to that of the known concentration of the internal standard, a highly accurate and precise quantification of doxylamine in the sample can be achieved. This accurate data is the foundation for calculating critical pharmacokinetic parameters.

    Table 2: Pharmacokinetic Parameters Determined Using Isotopic Internal Standards

    Parameter Symbol Description
    Maximum Concentration Cmax The highest concentration of the drug observed in the plasma.
    Time to Maximum Concentration Tmax The time at which Cmax is reached.
    Area Under the Curve AUC The total drug exposure over time.
    Elimination Half-life t1/2 The time required for the drug concentration to decrease by half.

    In Vitro Assay Development and Compound Profiling

    In the realm of in vitro research, this compound can be employed to investigate specific biological interactions at the cellular and subcellular levels.

    Cellular assays using cell lines that express specific drug transporters (e.g., P-glycoprotein) can utilize this compound as a tracer. By incubating these cells with the deuterated compound, researchers can quantify its intracellular accumulation over time via LC-MS/MS. This allows for the study of whether doxylamine is a substrate for specific uptake or efflux transporters, which is crucial information for predicting potential drug-drug interactions and understanding tissue-specific distribution.

    Doxylamine is an antagonist of the histamine (B1213489) H1 receptor. Ligand binding assays are used to determine the affinity of a compound for its receptor. While radiolabeled ligands are traditional, non-radioactive methods using stable-isotope labeled compounds are gaining favor. In a competitive binding assay, this compound could be used to compete with a known H1 receptor ligand. By measuring the displacement of the known ligand, the binding affinity (Ki) of doxylamine can be determined. The use of a deuterated standard can offer a more direct and sensitive quantification method via mass spectrometry compared to fluorescence or other indirect readouts.

    Toxicological Pathway Elucidation (Mechanistic Focus)

    The use of stable isotopes is a powerful tool in mechanistic toxicology. By using this compound, researchers can trace the metabolic fate of the molecule and identify the formation of potentially reactive metabolites. For example, if a specific metabolite is hypothesized to be responsible for a toxic effect, its formation can be unequivocally traced back to the parent drug by detecting the deuterium label in the metabolite's structure. This helps to confirm metabolic pathways leading to toxicity and can differentiate between drug-induced effects and endogenous biological changes.

    Investigation of Metabolite Formation and Detoxification Pathways

    Pre-clinical studies in animal models, such as rats and rhesus monkeys, have established the primary metabolic pathways for doxylamine. researchgate.netnih.gov The molecule undergoes extensive hepatic (liver) metabolism, primarily facilitated by cytochrome P450 (CYP) enzymes, including CYP2D6, CYP1A2, and CYP2C9. wikipedia.org The main detoxification routes involve structural modifications that increase the water solubility of the compound, preparing it for excretion.

    The identified metabolites of doxylamine include:

    N-desmethyldoxylamine and N,N-didesmethyldoxylamine : Formed through the sequential removal of methyl groups from the terminal nitrogen atom (N-demethylation). nih.govwikipedia.org

    Doxylamine N-oxide : Formed by the oxidation of the tertiary amine. nih.gov

    Ring-hydroxylated products : Formed by the addition of a hydroxyl group to the aromatic rings. nih.gov

    Glucuronide conjugates : Formed in phase II metabolism, where glucuronic acid is attached to the parent drug or its phase I metabolites to facilitate excretion. researchgate.net

    In the context of this compound, the deuterium atoms are located on the phenyl ring. caymanchem.com The major metabolic pathways of N-demethylation and N-oxidation occur at the dimethylaminoethyl side-chain, distant from the site of deuteration. Therefore, the formation of N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and Doxylamine N-oxide is expected to proceed similarly to the non-deuterated compound.

    However, the formation of ring-hydroxylated metabolites occurs directly on the phenyl ring, the site of deuteration. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength leads to a phenomenon known as the kinetic isotope effect, which can significantly slow down the rate of reactions that involve breaking this bond. Consequently, the aromatic hydroxylation of this compound is anticipated to be considerably reduced compared to non-deuterated doxylamine.

    Metabolic PathwayResulting Metabolite(s)Primary Location of MetabolismAnticipated Impact of d5-Deuteration
    N-DemethylationN-desmethyldoxylamine, N,N-didesmethyldoxylamineDimethylaminoethyl Side-ChainNo significant impact expected.
    N-OxidationDoxylamine N-oxideDimethylaminoethyl Side-ChainNo significant impact expected.
    Aromatic HydroxylationRing-hydroxylated doxylaminePhenyl RingPathway significantly slowed due to the kinetic isotope effect.
    Side-Chain CleavageAcetic acid and methanol (B129727) derivativesEther Linkage / Side-ChainNo significant impact expected.

    Understanding Metabolic Shunting Induced by Deuteration

    Metabolic shunting, or metabolic switching, is a phenomenon where the blockage or slowing of one metabolic pathway diverts the drug's metabolism towards alternative pathways. science.gov The use of this compound in pre-clinical models provides a clear model for studying this effect.

    By selectively slowing the rate of aromatic hydroxylation on the phenyl ring, the deuteration in this compound forces a redistribution of metabolic resources. With the hydroxylation pathway inhibited, a greater proportion of the parent compound becomes available for metabolism by other competing pathways, such as N-demethylation and N-oxidation.

    Metabolite ClassHypothetical Distribution from DoxylamineHypothetical Distribution from this compoundRationale for Change
    Aromatic Hydroxylation Products~10%< 5%Kinetic isotope effect slows this pathway.
    N-Demethylation Products~40%> 45%Metabolic shunting increases flux through this alternative pathway.
    N-Oxidation Products~5%> 5%Metabolic shunting may slightly increase this minor pathway.
    Other Metabolites & Unchanged Drug~45%~45%Relative proportion of other pathways may also shift.

    Future Directions and Emerging Research Avenues for Deuterated Chiral Compounds

    Advancements in Deuterium (B1214612) Labeling Technologies

    The efficient and precise installation of deuterium at specific stereocenters is fundamental to harnessing its full potential. Current research is focused on developing more selective, scalable, and sustainable methods for synthesizing deuterated chiral molecules.

    Recent years have seen a surge in the development of sophisticated catalytic systems that offer unprecedented control over the stereoselective introduction of deuterium. These methods are moving beyond traditional approaches, providing access to complex deuterated molecules with high isotopic and enantiomeric purity.

    Chemo-catalysis: Homogeneous and heterogeneous metal catalysts, particularly those based on iridium, ruthenium, and iron, are at the forefront of hydrogen isotope exchange (HIE) reactions. researchgate.netnih.gov These catalysts can direct the exchange of hydrogen for deuterium at specific positions, including chiral centers, often with high selectivity. researchgate.netrsc.org For instance, iridium-based catalysts have demonstrated remarkable efficiency in ortho-directed HIE, a technique that could be adapted for complex scaffolds. nih.govacs.org Nanostructured iron catalysts have also emerged as a scalable and sustainable option, capable of facilitating deuteration using inexpensive D₂O under hydrogen pressure, a method that has been proven on a kilogram scale for various heteroaromatic compounds. nih.gov

    Biocatalysis: Enzymes offer near-perfect chemo-, regio-, and stereoselectivity under mild operating conditions, making them ideal for the synthesis of chiral deuterated compounds. nih.govresearchgate.net Pyridoxal phosphate (B84403) (PLP)-dependent enzymes, for example, have been used to achieve racemization-free α-deuteration of amino esters. acs.org A particularly innovative approach combines a hydrogenase with an amino acid dehydrogenase in a one-pot system. rsc.org This H₂-driven platform uses D₂O as the deuterium source to generate and recycle the deuterated cofactor [4-²H]-NADH, which then facilitates the stereoselective reductive amination of a precursor to yield a deuterated chiral amino acid. rsc.orgresearchgate.net This method is highly atom-efficient and simplifies product purification. rsc.org

    ApproachCatalyst TypeKey FeaturesPotential Application for (R)-Doxylamine-d5 Synthesis
    Chemo-catalysisIridium, Ruthenium, Iron ComplexesHigh selectivity for hydrogen isotope exchange (HIE); some methods are highly scalable. researchgate.netnih.govSelective deuteration of the aromatic rings or the chiral center precursor.
    BiocatalysisDehydrogenases, Synthases, ReductasesExceptional stereoselectivity; mild reaction conditions (D₂O as D source). nih.govresearchgate.netAsymmetric synthesis of the chiral backbone with precise deuterium placement.
    Photoredox CatalysisPhotocatalystsEnables deuteration of typically unreactive C-H bonds. nih.govLate-stage functionalization to introduce deuterium into the doxylamine (B195884) scaffold.

    The exploration of deuterated compounds in drug discovery is often hampered by the laborious nature of traditional synthesis. Automation and high-throughput experimentation (HTE) are emerging as critical tools to accelerate this process.

    Flow Chemistry: Continuous flow chemistry offers a practical and efficient methodology for the synthesis of deuterated compounds. nih.govcolab.ws Flow reactors provide precise control over reaction parameters, enhance safety, and can be readily scaled. This technology has been successfully applied to various deuteration reactions, including H-D exchange and deuterodehalogenation, using D₂O as the deuterium source. colab.wsresearchgate.net

    Robotic Synthesis Platforms: Automated synthesis systems, which combine robotic hardware with sophisticated software, can perform entire synthetic sequences with minimal human intervention. wikipedia.orgsigmaaldrich.com These platforms can execute a series of modular steps, including reagent dispensing, heating, mixing, and purification. wikipedia.org For the development of deuterated analogs, such systems enable the rapid parallel synthesis of a library of compounds, allowing researchers to quickly screen different deuteration patterns to identify candidates with optimal properties. nih.gov This HTE approach dramatically accelerates the optimization of reaction conditions and the exploration of chemical space. nih.gov

    Integration of this compound Research into Systems Pharmacology

    Systems pharmacology integrates experimental data with computational modeling to understand how drugs affect complex biological systems. Isotopic tracers like this compound are invaluable tools in this paradigm, providing precise data to build and validate sophisticated pharmacological models.

    QSP models are mathematical representations of biological pathways that describe the relationship between drug administration, its distribution (pharmacokinetics), and its effect (pharmacodynamics). Deuterated compounds are essential for generating the high-quality data needed for these models.

    By using this compound as an internal standard in mass spectrometry-based assays, researchers can accurately quantify the concentration of the non-deuterated drug and its metabolites in various biological matrices over time. This precise pharmacokinetic data is critical for developing models that can predict a drug's absorption, distribution, metabolism, and excretion (ADME) properties. acs.orgresearchgate.net These models help in understanding how factors like genetic polymorphisms in metabolic enzymes might lead to patient-specific differences in drug response, a key goal of personalized medicine.

    Multi-omics integrates data from different "omes"—such as the genome, proteome, transcriptome, and metabolome—to provide a holistic view of a biological system. thermofisher.com Stable isotope tracers are fundamental to metabolomics, a key component of multi-omics, as they allow for the tracing of metabolic pathways in vivo. nih.gov

    In this context, this compound serves as a critical analytical tool. While not a metabolic tracer itself, its use as an internal standard ensures the accurate quantification of doxylamine's metabolic fate. aquigenbio.com This allows researchers to reliably measure how the drug perturbs specific metabolic pathways. nih.gov By combining this quantitative metabolic data with information from genomics and proteomics, scientists can build comprehensive models of the drug's mechanism of action and identify potential biomarkers for efficacy or off-target effects. thermofisher.comyoutube.com

    Omics FieldMolecular Read-outRole of Isotopic Tracers / Standards
    Genomics Genetic variants (DNA)Correlates genetic makeup (e.g., CYP450 variants) with drug metabolism profiles quantified using deuterated standards. thermofisher.com
    Transcriptomics Gene expression (RNA)Measures changes in gene expression of metabolic enzymes in response to the drug.
    Proteomics Protein abundance and modificationsQuantifies levels of metabolic enzymes and drug targets.
    Metabolomics Metabolite abundanceAccurately quantifies drug metabolites and endogenous pathway changes using deuterated internal standards like this compound. thermofisher.comnih.gov

    Broader Implications for Rational Drug Design and Development

    The insights gained from studying deuterated compounds are profoundly influencing modern drug design. The strategic replacement of hydrogen with deuterium is no longer just a tool for metabolic studies but a validated strategy for creating new chemical entities with superior therapeutic profiles. alfa-chemistry.comnih.gov

    This approach, often termed the "deuterium switch" or "deuterium-enabled chiral switching" (DECS), leverages the kinetic isotope effect to improve a drug's properties. nih.govdigitellinc.comacs.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. neulandlabs.com Strategically placing deuterium at a site of metabolism can slow down the drug's breakdown, leading to several potential benefits:

    Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life and increased systemic exposure. clearsynthdiscovery.com

    Reduced Toxic Metabolite Formation: By altering metabolic pathways, deuteration can decrease the production of harmful metabolites, thereby improving the drug's safety profile. nih.govclearsynthdiscovery.com

    Stabilization of Chiral Centers: In some racemic drugs, the chiral center is unstable and prone to in vivo interconversion. acs.org Deuterating this position can stabilize a single, more active enantiomer, effectively creating a new, chirally pure drug. digitellinc.comdigitellinc.com

    Enhanced Efficacy: A more consistent and prolonged exposure to the active drug can lead to improved therapeutic outcomes. clearsynthdiscovery.com

    The success of FDA-approved deuterated drugs like deutetrabenazine has validated this strategy, encouraging pharmaceutical companies to incorporate deuteration into both the modification of existing drugs and the de novo design of new ones. nih.govalfa-chemistry.compharmafocusasia.com This approach allows for the development of improved therapies with potentially reduced development risks and timelines, representing a significant avenue for future pharmaceutical innovation. alfa-chemistry.comclearsynthdiscovery.com

    Optimization of Pharmacokinetic Profiles through Deuteration Strategy

    The primary rationale for developing deuterated drugs is to favorably alter their pharmacokinetic profiles by leveraging the kinetic isotope effect (KIE). nih.gov This effect occurs because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational ground-state energy than a carbon-hydrogen (C-H) bond, making the C-D bond more difficult for metabolic enzymes to cleave. nih.gov Consequently, replacing hydrogen with deuterium at specific sites of metabolic attack can significantly slow down the rate of drug metabolism. researchgate.netyoutube.com

    For a compound like doxylamine, this strategy holds considerable potential. Doxylamine is metabolized in the liver, primarily through N-demethylation and N-oxidation pathways mediated by cytochrome P450 enzymes, specifically CYP2D6, CYP1A2, and CYP2C9. wikipedia.orgmdwiki.org The major metabolites include N-desmethyldoxylamine and N,N-didesmethyldoxylamine. researchgate.netyakhak.org

    By selectively replacing the hydrogen atoms on the N-dimethyl group with deuterium, as in this compound, the rate of N-demethylation can be retarded. This modification is anticipated to yield several therapeutic benefits:

    Increased Half-Life and Exposure: Slowing the rate of metabolism can increase the drug's elimination half-life (t½) and the total systemic exposure, represented by the area under the curve (AUC). juniperpublishers.comnih.gov

    Reduced Peak-to-Trough Fluctuations: A longer half-life can lead to more stable plasma concentrations of the drug over a dosing interval, potentially improving efficacy and safety.

    Metabolic Shunting: Deuteration can redirect metabolism away from the formation of potentially undesirable or toxic metabolites, thereby improving the drug's safety profile. juniperpublishers.comresearchgate.net

    The table below illustrates the hypothetical impact of deuteration on the key pharmacokinetic parameters of a chiral compound like (R)-Doxylamine, based on established principles of the kinetic isotope effect.

    Pharmacokinetic Parameter(R)-Doxylamine (Hypothetical)This compound (Projected Outcome)Rationale for Change
    Metabolic Clearance (CL)NormalDecreasedSlower rate of CYP450-mediated N-demethylation due to the kinetic isotope effect. juniperpublishers.comnih.gov
    Elimination Half-life (t½)~10-12 hours wikipedia.orgmdwiki.orgIncreasedReduced clearance prolongs the time required to eliminate half of the drug from the body.
    Area Under the Curve (AUC)StandardIncreasedDecreased clearance results in greater overall drug exposure after a single dose. nih.gov
    Maximum Concentration (Cmax)StandardPotentially IncreasedSlower initial metabolism can lead to higher peak plasma concentrations. nih.gov

    This strategic deuteration represents a viable, low-risk approach to drug development, with the potential to create best-in-class medicines by improving upon the profiles of existing therapies. nih.gov

    Strategies for Enhancing Chiral Stability in Drug Candidates

    Chirality is a critical factor in pharmacology, as enantiomers of the same drug can exhibit markedly different efficacy, metabolism, and toxicity. jopcr.commdpi.com The (R)-enantiomer of doxylamine, for instance, has been shown to possess significantly higher antihistaminic activity compared to both the racemic mixture and the (S)-enantiomer. jopcr.comgoogle.com Therefore, maintaining the chiral integrity of the desired enantiomer is paramount for ensuring optimal therapeutic outcomes.

    One potential challenge for chiral drugs is in vivo chiral inversion, where one enantiomer converts into its antipode within the body. nih.gov While this phenomenon has been extensively studied for drugs like 2-arylpropionic acid derivatives, its occurrence is not limited to a single chemical class. nih.gov Although significant chiral inversion has not been reported for doxylamine, the development of strategies to ensure chiral stability remains a key area of research for all single-enantiomer drug candidates. researchgate.net

    Future research avenues for enhancing chiral stability include:

    Structural Modification: Introducing steric hindrance near the chiral center can raise the energy barrier for racemization, making the enantiomer more stable. While not always feasible without affecting pharmacological activity, it is a primary strategy during lead optimization.

    Deuteration at the Chiral Center: In cases where racemization involves the abstraction of a proton from the chiral carbon, replacing this hydrogen with deuterium could theoretically slow the rate of chiral inversion due to the kinetic isotope effect. This would stabilize the desired enantiomeric form.

    Advanced Formulation Techniques: Developing formulations that protect the drug from environmental factors known to catalyze racemization, such as pH, temperature, and light, is crucial. drugtargetreview.com This includes the use of specific excipients or creating solid-state formulations like co-crystals that lock the molecule into a stable conformation.

    Rigorous Analytical Monitoring: As mandated by regulatory agencies like the FDA, robust and validated enantioselective analytical methods are essential throughout the drug development process to detect and quantify any potential chiral inversion or impurity. nih.govresearchgate.net

    Ensuring the stability of a single enantiomer like (R)-Doxylamine not only enhances its therapeutic efficacy but also improves its safety profile by preventing the formation of a less active or potentially harmful distomer. researchgate.netacs.org The continued development of novel and highly stable chiral molecules is poised to deliver safer and more effective medicines. drugtargetreview.com

    Q & A

    Q. What experimental approaches are recommended to confirm the isotopic purity and stability of (R)-Doxylamine-d5 in pharmacokinetic studies?

    To validate isotopic purity, use high-resolution mass spectrometry (HRMS) combined with nuclear magnetic resonance (NMR) spectroscopy. HRMS confirms the mass shift due to deuterium incorporation, while NMR (e.g., 2H^2H-NMR or 1H^1H-NMR with deuterium decoupling) identifies positional labeling and detects isotopic scrambling. Stability under physiological conditions should be tested via incubation in simulated biological matrices (e.g., plasma, liver microsomes) followed by LC-MS/MS analysis to monitor deuterium retention over time .

    Q. How should researchers design experiments to assess the isotopic effect of deuterium in this compound on metabolic pathways?

    Compare metabolic profiles of this compound and its non-deuterated counterpart using in vitro systems (e.g., cytochrome P450 isoforms or hepatocytes). Quantify metabolites via LC-MS/MS and calculate kinetic isotope effects (KIEs) by measuring reaction rates. Include controls for enzyme activity and matrix effects. For in vivo studies, use crossover designs in animal models to minimize inter-individual variability .

    Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

    Employ stable isotope dilution assays (SIDA) with LC-MS/MS, using a deuterated internal standard (e.g., (R)-Doxylamine-d10) to correct for matrix effects and ion suppression. Validate the method per FDA guidelines for sensitivity (LOQ ≤ 1 ng/mL), precision (CV < 15%), and accuracy (85–115%). Include quality controls at low, medium, and high concentrations .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across different species?

    Conduct interspecies comparative studies using liver microsomes or recombinant enzymes to identify species-specific isoforms responsible for metabolic discrepancies. Apply cheminformatics tools (e.g., molecular docking or QSAR models) to predict binding affinities and metabolic liabilities. Validate findings with in vivo pharmacokinetic data and systematic literature reviews to contextualize results .

    Q. What methodologies are suitable for elucidating the stereospecific pharmacokinetics of this compound in chiral environments?

    Use chiral chromatography (e.g., Chiralpak columns) coupled with MS detection to separate enantiomers and quantify their individual pharmacokinetic parameters. For mechanistic insights, perform molecular dynamics simulations to study deuterium-induced conformational changes in drug-target interactions. Validate simulations with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

    Q. How should researchers design a data management plan (DMP) to ensure reproducibility in this compound studies?

    A DMP must include:

    • Data collection : Standardized templates for raw spectra (NMR, MS), chromatograms, and pharmacokinetic parameters.
    • Storage : FAIR-compliant repositories (e.g., Zenodo or institutional databases) with metadata tagging.
    • Sharing : Protocols for anonymized data access and version control. Reference the FAIR principles and consult institutional data teams for alignment with ERC guidelines .

    Q. What strategies mitigate bias when analyzing contradictory data on this compound’s receptor binding affinity?

    Apply blinded analysis, where researchers interpret data without knowledge of experimental groups. Use orthogonal assays (e.g., SPR, radioligand binding, and functional cellular assays) to cross-validate affinity measurements. Perform meta-analyses with random-effects models to account for heterogeneity across studies .

    Methodological Guidance

    • Synthesis Validation : For novel synthetic routes, report yields, purity (HPLC ≥ 95%), and deuterium incorporation ratios. Include 2H^2H-NMR and HRMS spectra in supplementary materials .
    • Ethical Compliance : Obtain ethics approval for animal/human studies, emphasizing deuterium’s safety profile and environmental impact (e.g., waste disposal protocols) .
    • Literature Citation : Prioritize primary literature from journals like The Journal of Medicinal Chemistry or Drug Metabolism and Disposition. Avoid encyclopedic sources; instead, trace claims to original studies .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.